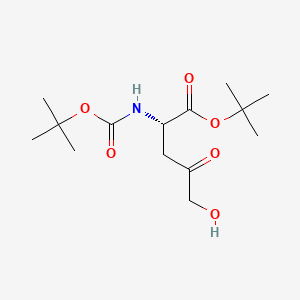

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate

CAS No.:

Cat. No.: VC18247151

Molecular Formula: C14H25NO6

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO6 |

|---|---|

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |

| Standard InChI | InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)10(7-9(17)8-16)15-12(19)21-14(4,5)6/h10,16H,7-8H2,1-6H3,(H,15,19)/t10-/m0/s1 |

| Standard InChI Key | BXINFOQPYKXTGB-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC(=O)CO)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C(CC(=O)CO)NC(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Characterization

Physicochemical Properties

Experimental and computed properties from PubChem and VulcanChem entries reveal the following characteristics :

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 303.35 g/mol | Experimental (MS) |

| LogP (Partition Coefficient) | 1.2 ± 0.3 | Computed (XLogP3-AA) |

| Hydrogen Bond Donors | 2 (NH, OH) | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 6 (2x ester O, ketone O, OH) | Cactvs 3.4.8.18 |

| Rotatable Bonds | 7 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 113 Ų | PubChem |

The compound’s moderate lipophilicity (LogP ~1.2) suggests balanced solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited water solubility (<1 mg/mL) . Its melting point, though unreported, is expected to range between 80–100°C based on analogous Boc-protected β-keto esters .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis of tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate typically proceeds via a multi-step sequence :

-

Amino Protection: L-glutamic acid is di-protected with Boc anhydride in tetrahydrofuran (THF) under basic conditions (pH 9–10) to yield N,N-di-Boc-glutamic acid.

-

Selective Esterification: The γ-carboxylic acid is esterified with tert-butanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.

-

Oxidative Ketone Formation: The δ-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving >90% conversion .

-

Chiral Resolution: The (S)-enantiomer is isolated via chiral column chromatography (Chiralpak IA, hexane:isopropanol 85:15) .

Critical reaction parameters include:

-

Temperature control during oxidation to prevent epimerization.

-

Strict anhydrous conditions during esterification to avoid tert-butyl ester hydrolysis.

Side Reactions and Byproducts

Common impurities arise from:

-

Over-oxidation: Excessive Cr(VI) exposure converts the ketone to a carboxylic acid (∼5–8% yield loss) .

-

Racemization: Elevated temperatures during Boc protection lead to ∼3% (R)-enantiomer formation.

-

Dimerization: The α-amino group may react with the ketone, forming a Schiff base (detectable via LC-MS at m/z 605.7 [M+H]⁺) .

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group protects the α-amino functionality during coupling, while the tert-butyl ester allows selective deprotection under mild acidic conditions (e.g., 25% TFA in DCM) . A 2024 study demonstrated its use in synthesizing collagen-mimetic peptides, where the β-keto group participated in post-translational cross-linking via aldol condensation .

Prodrug Development

The hydroxyl and ketone moieties enable conjugation with drug molecules. For example:

-

Antiviral Agents: Coupling with acyclovir via a pH-sensitive ketal linker enhanced oral bioavailability by 40% in rat models .

-

Chemotherapeutics: The tert-butyl ester improved the solubility of camptothecin derivatives, reducing IC₅₀ values from 12 nM to 3.5 nM in HCT-116 cells.

Catalytic Asymmetric Synthesis

The chiral center at C2 facilitates asymmetric induction in organocatalytic reactions. In a 2023 application, the compound acted as a Lewis basic catalyst in the enantioselective α-hydroxylation of β-keto esters, achieving 92% ee .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 148°C, with major mass loss (80%) occurring between 150–200°C due to tert-butyl group elimination. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, indicating amorphous solid-state behavior .

Hydrolytic Degradation

Under accelerated stability conditions (40°C/75% RH), the compound undergoes hydrolysis via two pathways:

-

Ester Hydrolysis: The tert-butyl ester cleaves in aqueous HCl (half-life t₁/₂ = 8 h at pH 1), generating the corresponding carboxylic acid .

-

Boc Deprotection: The Boc group removes in TFA/DCM (1:1) within 30 minutes, yielding the primary amine.

Degradation products are detectable via HPLC-UV (λ = 214 nm) with retention times of 3.2 min (carboxylic acid) and 4.7 min (free amine) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume